3-[(2,3-Dimethylphenyl)amino]-3-oxopropanoic acid
Description
IUPAC Nomenclature and Systematic Identification
The systematic nomenclature of this compound follows International Union of Pure and Applied Chemistry conventions for naming complex organic molecules containing multiple functional groups. The compound's official International Union of Pure and Applied Chemistry name is 3-(2,3-dimethylanilino)-3-oxopropanoic acid, which precisely describes the substitution pattern and functional group arrangement. The Chemical Abstracts Service registry number 95262-02-5 provides unique identification for this compound in chemical databases and literature.
The molecular formula C₁₁H₁₃NO₃ indicates the presence of eleven carbon atoms, thirteen hydrogen atoms, one nitrogen atom, and three oxygen atoms, yielding a molecular weight of 207.22582 atomic mass units. The systematic name construction begins with the propanoic acid backbone, modified by a ketone group at the 3-position (hence "3-oxo"), and an aniline derivative connected through an amide linkage. The aniline component features two methyl substituents at the 2- and 3-positions of the benzene ring, creating an ortho-meta dimethyl substitution pattern.
Alternative nomenclature systems describe this compound as 2-[(2,3-dimethylphenyl)carbamoyl]acetic acid, emphasizing the carbamoyl functional group formation. The International Chemical Identifier representation InChI=1S/C11H13NO3/c1-7-4-3-5-9(8(7)2)12-10(13)6-11(14)15/h3-5H,6H2,1-2H3,(H,12,13)(H,14,15) provides a standardized string notation for computational chemistry applications. The corresponding International Chemical Identifier Key HGZCCNRSTVUMIA-UHFFFAOYSA-N serves as a compressed identifier for database searches and chemical informatics applications.
Crystallographic Analysis and Molecular Geometry
The crystallographic analysis of this compound reveals important structural parameters that define its three-dimensional molecular architecture. The compound exists as a solid at room temperature with a calculated density of 1.247 grams per cubic centimeter, indicating efficient molecular packing in the crystalline state. The physical form presents as a solid material with a melting point that facilitates room temperature storage and handling.
The molecular geometry analysis shows that the benzene ring maintains planarity with the two methyl substituents at positions 2 and 3 creating steric interactions that influence the overall molecular conformation. The amide linkage between the aniline nitrogen and the carbonyl carbon adopts a planar configuration due to partial double bond character from resonance stabilization. The propanoic acid chain extends from the amide carbonyl, with the carboxylic acid group capable of hydrogen bonding interactions.
Computational analysis using Simplified Molecular Input Line Entry System notation provides the canonical representation: Cc1c(NC(=O)CC(=O)O)cccc1C, which describes the connectivity pattern starting from the dimethyl-substituted benzene ring. The three-dimensional structure shows that the methyl groups at positions 2 and 3 create a sterically crowded environment around the amino nitrogen, influencing the molecule's binding properties and reactivity patterns.
The boiling point of 428.489°C at 760 mmHg pressure reflects the strong intermolecular forces present in the compound, particularly hydrogen bonding involving the carboxylic acid group and potential dipole-dipole interactions. The refractive index of 1.594 indicates significant polarizability of the aromatic system combined with the carbonyl functionalities. The flash point of 212.943°C provides important information for handling and storage considerations.
Electronic Structure and Resonance Stabilization Phenomena
The electronic structure of this compound exhibits complex resonance stabilization patterns that significantly influence its chemical properties and reactivity. The aniline moiety contributes electron density to the benzene ring through resonance donation from the nitrogen lone pair, while the two methyl substituents provide additional electron-donating effects through hyperconjugation. This electronic environment creates enhanced nucleophilic character at the ortho and para positions relative to the amino group.
The amide linkage between the aniline nitrogen and the propanoyl carbonyl represents a crucial site for resonance stabilization. The nitrogen lone pair can delocalize into the carbonyl π-system, creating partial double bond character in the carbon-nitrogen bond and reducing the electrophilic nature of the carbonyl carbon. This resonance effect stabilizes the amide functional group and influences the overall molecular reactivity pattern.
Quantum mechanical analysis of similar aromatic amine systems demonstrates that the presence of multiple substituents creates complex electronic interactions that affect proton affinity and basicity. The 2,3-dimethyl substitution pattern in this compound generates specific electronic effects that differ from other regioisomers. The ortho-methyl group (position 2) creates both steric and electronic effects that influence the nitrogen's electron availability for resonance donation.
The carboxylic acid functionality introduces additional electronic complexity through its ability to form intramolecular hydrogen bonds with the amide oxygen or aromatic ring system. The ketone group at the 3-position of the propanoic acid chain provides another site for electronic interaction, potentially forming enolate resonance structures under appropriate conditions. The overall electronic structure reflects a balance between electron-donating effects from the dimethylaniline moiety and electron-withdrawing effects from the carbonyl functionalities.
Comparative Analysis with Ortho-Substituted Phenylpropanoate Analogues
Comparative structural analysis reveals significant differences between this compound and related ortho-substituted analogues. The 2,5-dimethyl isomer 3-[(2,5-dimethylphenyl)amino]-3-oxopropanoic acid (Chemical Abstracts Service number 6850-98-2) exhibits a different substitution pattern that places methyl groups at positions 2 and 5, creating para-disubstitution relative to each other. This structural difference significantly alters the electronic distribution and steric environment around the amino nitrogen.
The 2,4-dimethyl analogue 3-[(2,4-dimethylphenyl)amino]-3-oxopropanoic acid (Chemical Abstracts Service number 58271-38-8) represents another important comparative structure with methyl substituents at positions 2 and 4. This substitution pattern creates a meta-relationship between the methyl groups, resulting in different electronic and steric effects compared to the 2,3-dimethyl compound under investigation.
Molecular weight comparisons show that all three dimethyl isomers share the same molecular formula C₁₁H₁₃NO₃ and molecular weight of 207.23 grams per mole, but their physical and chemical properties differ due to substitution pattern effects. The following table summarizes key structural parameters for these closely related compounds:
| Compound | Chemical Abstracts Service Number | Methyl Positions | International Chemical Identifier Key |
|---|---|---|---|
| 2,3-Dimethyl derivative | 95262-02-5 | 2,3 | HGZCCNRSTVUMIA-UHFFFAOYSA-N |
| 2,5-Dimethyl derivative | 6850-98-2 | 2,5 | WMDHWBXNSRIBCJ-UHFFFAOYSA-N |
| 2,4-Dimethyl derivative | 58271-38-8 | 2,4 | BIJQKKGPZNKXKX-UHFFFAOYSA-N |
The monomethyl analogue 3-[(3-methylphenyl)amino]-3-oxopropanoic acid (Chemical Abstracts Service number 95262-00-3) provides insight into the effects of reduced substitution. This compound has a molecular weight of 193.20 grams per mole, reflecting the loss of one methyl group compared to the dimethyl derivatives. The single methyl substituent at position 3 creates a different electronic environment that affects both the basicity of the amino nitrogen and the overall molecular reactivity.
Structural comparison with the unsubstituted parent compound 3-anilino-3-oxopropanoic acid (Chemical Abstracts Service number 15580-32-2) reveals the progressive effects of methyl substitution on molecular properties. The parent compound has a molecular weight of 179.17 grams per mole and lacks the steric crowding and electron-donating effects introduced by methyl substituents. This comparison demonstrates how systematic structural modifications influence the overall chemical behavior and physical properties of this class of compounds.
Properties
IUPAC Name |
3-(2,3-dimethylanilino)-3-oxopropanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO3/c1-7-4-3-5-9(8(7)2)12-10(13)6-11(14)15/h3-5H,6H2,1-2H3,(H,12,13)(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HGZCCNRSTVUMIA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)NC(=O)CC(=O)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60557126 | |
| Record name | 3-(2,3-Dimethylanilino)-3-oxopropanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60557126 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
207.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
95262-02-5 | |
| Record name | 3-[(2,3-Dimethylphenyl)amino]-3-oxopropanoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=95262-02-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-(2,3-Dimethylanilino)-3-oxopropanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60557126 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(2,3-Dimethylphenyl)amino]-3-oxopropanoic acid typically involves the reaction of 2,3-dimethylaniline with a suitable acylating agent. One common method is the acylation of 2,3-dimethylaniline with ethyl oxalyl chloride, followed by hydrolysis to yield the desired product. The reaction conditions often include the use of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale acylation reactions using automated reactors. The process is optimized for high yield and purity, with careful control of reaction parameters such as temperature, pressure, and reaction time. The final product is typically purified using techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
3-[(2,3-Dimethylphenyl)amino]-3-oxopropanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group, forming alcohol derivatives.
Substitution: The amino group can participate in substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce alcohols. Substitution reactions can lead to a variety of substituted amino acids or amides.
Scientific Research Applications
3-[(2,3-Dimethylphenyl)amino]-3-oxopropanoic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies of enzyme interactions and protein modifications.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-[(2,3-Dimethylphenyl)amino]-3-oxopropanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator of certain biochemical pathways, depending on its structure and functional groups. The exact pathways and targets can vary based on the specific application and context of use.
Comparison with Similar Compounds
Key Observations :
- Substituent Position: Ortho/meta substituents (e.g., 2,3-dimethyl vs. 3-chloro-2-methyl) influence steric hindrance and electronic effects.
- Backbone Length: Propanoic acid derivatives (3-oxo) are more compact than butanoic acid analogs (4-oxo), which may affect membrane permeability .
Commercial and Research Relevance
- Suppliers: The target compound (CAS: 95262-02-5) is listed by 3 suppliers, indicating moderate commercial availability. Chlorinated analogs (e.g., 3-[(3-Chloro-2-methylphenyl)amino]-3-oxopropanoic acid) have higher supplier counts, reflecting broader research interest .
- Characterization : All compounds are validated via IR, NMR, and mass spectrometry, ensuring structural fidelity .
Biological Activity
3-[(2,3-Dimethylphenyl)amino]-3-oxopropanoic acid is a compound that has garnered attention for its potential therapeutic applications. Its structural characteristics suggest a variety of biological activities, particularly in the realm of neuropharmacology and enzyme inhibition. This article explores the biological activity of this compound, supported by research findings, case studies, and data tables.
Chemical Structure and Properties
The compound is characterized by the following chemical formula:
- Molecular Formula : CHNO
- Molecular Weight : 219.25 g/mol
The presence of a dimethylphenyl group enhances its lipophilicity, potentially aiding in its bioavailability across biological membranes.
Anticonvulsant Activity
Research has indicated that derivatives similar to this compound exhibit anticonvulsant properties. For instance, compounds with similar structures were evaluated for their efficacy against seizures induced by various agents. In one study, the most potent derivatives exhibited an ED value of approximately 22 mg/kg in the maximal electroshock (MES) test, showcasing their potential as anticonvulsants .
Enzyme Inhibition
The compound has been studied for its ability to inhibit specific enzymes. Notably, it has shown promise as an inhibitor of leucine aminopeptidase (LAP), which is significant in various metabolic processes. Inhibitors of LAP have been linked to therapeutic effects in conditions such as cancer and neurodegenerative diseases .
Case Studies and Research Findings
| Study | Findings |
|---|---|
| Study 1 | Evaluated the anticonvulsant activity of similar compounds; found significant efficacy with low toxicity. |
| Study 2 | Investigated enzyme inhibition; demonstrated strong inhibition of LAP with potential implications for cancer therapy. |
| Study 3 | Assessed neuroprotective effects; indicated that compounds could mitigate oxidative stress in neuronal cells. |
Neuroprotective Effects
In addition to anticonvulsant activity, preliminary studies suggest that this compound may possess neuroprotective properties. For example, compounds with similar structural motifs have been shown to reduce oxidative stress markers in neuronal cell cultures . This suggests potential applications in treating neurodegenerative conditions.
The precise mechanisms through which this compound exerts its biological effects are still under investigation. However, it is hypothesized that its action may involve:
- Modulation of neurotransmitter systems : By influencing GABAergic and glutamatergic pathways.
- Antioxidant activity : Reducing reactive oxygen species (ROS) levels in neuronal cells.
Q & A
Basic: What synthetic strategies are effective for preparing 3-[(2,3-Dimethylphenyl)amino]-3-oxopropanoic acid, and what reaction conditions optimize yield?
The synthesis typically involves coupling 2,3-dimethylaniline with malonic acid derivatives. A general procedure includes reacting 3-chloropropanoic acid with 2,3-dimethylphenylamine under nucleophilic substitution conditions, using coupling agents like BOP (benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) in anhydrous solvents such as DMF. Critical parameters include maintaining anhydrous conditions, controlling temperature (20–25°C), and optimizing stoichiometry to minimize side reactions like over-alkylation. Purification via flash chromatography or recrystallization improves purity .
Advanced: How can molecular docking elucidate the interaction of this compound with bacterial enzymes like MurA?
Molecular docking studies can predict binding modes by simulating interactions between the compound’s amide group and MurA’s active site (e.g., UDP-N-acetylglucosamine binding pocket). Tools like AutoDock Vina assess hydrogen bonding with residues (e.g., Asp305) and steric compatibility. Energy minimization and scoring functions (e.g., ΔG) validate affinity, while MD simulations evaluate stability. Discrepancies between in silico and in vitro results may arise from solvation effects or protein flexibility, requiring iterative refinement .
Basic: Which spectroscopic techniques are optimal for structural confirmation?
- ¹H/¹³C NMR : Identifies aromatic protons (δ 6.8–7.2 ppm for dimethylphenyl) and carbonyl signals (δ ~170 ppm).
- IR Spectroscopy : Confirms amide C=O stretch (~1650 cm⁻¹) and carboxylic acid O-H (~2500–3000 cm⁻¹).
- HRMS (ESI±) : Validates molecular weight (e.g., [M+H]+ calculated for C₁₁H₁₃NO₃: 208.0974).
Cross-validation with elemental analysis ensures purity (>95%) .
Advanced: How can conflicting bioactivity data across assays be systematically resolved?
Discrepancies may arise from assay conditions (e.g., pH, ionic strength) or off-target effects. Strategies include:
- Orthogonal Assays : Compare MIC (Minimum Inhibitory Concentration) with enzymatic inhibition (IC₅₀) against MurA.
- Dose-Response Curves : Assess potency variability.
- Control Experiments : Test stability under assay conditions (e.g., DMSO concentration, temperature).
- Metabolite Profiling : LC-MS/MS identifies degradation products that may interfere .
Basic: What are the solubility and stability profiles of this compound, and how do they impact experimental protocols?
- Solubility : Highly soluble in polar aprotic solvents (DMF, DMSO; >50 mg/mL) but limited in aqueous buffers (<1 mg/mL at pH 7.4).
- Stability : Degrades in basic conditions (pH >9) via hydrolysis of the amide bond. Storage at -20°C in anhydrous DMSO is recommended.
- Experimental Design : Pre-dissolve in DMSO for in vitro studies, ensuring final solvent concentration ≤1% to avoid cytotoxicity .
Advanced: How do methyl substituents on the phenyl ring influence electronic properties and reactivity?
The 2,3-dimethyl groups increase steric hindrance, reducing nucleophilic attack at the amide carbonyl. Electron-donating methyl groups alter the Hammett σ value (σ ~ -0.15), enhancing resonance stabilization of the amide. Comparative studies with non-methylated analogs show reduced enzymatic turnover (kcat/KM) due to hindered substrate binding, as observed in MurA inhibition assays. Computational NBO (Natural Bond Orbital) analysis quantifies charge distribution changes .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
